N-[2-Methyl-6-(propan-2-yl)phenyl]methanimine
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Overview
Description
N-[2-Methyl-6-(propan-2-yl)phenyl]methanimine is an organic compound with a unique structure that includes a methanimine group attached to a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Methyl-6-(propan-2-yl)phenyl]methanimine typically involves the reaction of 2-methyl-6-(propan-2-yl)aniline with formaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then isolated and purified.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-[2-Methyl-6-(propan-2-yl)phenyl]methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The imine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Amines and related compounds.
Substitution: A variety of substituted imines and related derivatives.
Scientific Research Applications
N-[2-Methyl-6-(propan-2-yl)phenyl]methanimine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-Methyl-6-(propan-2-yl)phenyl]methanimine involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- N-Phenylmethanimine
- N-[2-Methyl-6-(propan-2-yl)phenyl]acetamide
- N-(2-{N-[2-methyl-6-(propan-2-yl)phenyl]acetamido}ethyl)-2-phenylacetamide
Uniqueness
N-[2-Methyl-6-(propan-2-yl)phenyl]methanimine is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications and research studies.
Properties
CAS No. |
35203-05-5 |
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Molecular Formula |
C11H15N |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
N-(2-methyl-6-propan-2-ylphenyl)methanimine |
InChI |
InChI=1S/C11H15N/c1-8(2)10-7-5-6-9(3)11(10)12-4/h5-8H,4H2,1-3H3 |
InChI Key |
QASCEVHEBQHSJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)N=C |
Origin of Product |
United States |
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